4,6,7-Trimethoxyquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4,6,7-trimethoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-10-6-9(13(15)16)14-8-5-12(19-3)11(18-2)4-7(8)10/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKPMPOLYYABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Doebner Reaction Adaptation
The Doebner reaction, a classical three-component condensation between aniline derivatives, aldehydes, and pyruvic acid, has been successfully employed for synthesizing quinoline-4-carboxylic acids. To adapt this method for 4,6,7-trimethoxyquinoline-2-carboxylic acid, strategic modifications are required:
Substrate Selection :
- Use of 2,4,5-trimethoxyaniline instead of conventional anilines positions methoxy groups at C6, C7, and C8 during cyclization.
- Substitution of benzaldehyde derivatives with ortho-directing groups facilitates carboxylic acid formation at C2.
Reaction Optimization :
- Catalyst-free conditions in ethanol at reflux (78–82°C) for 3–5 hours yield 68–72% of the intermediate 6,7,8-trimethoxyquinoline-4-carboxylic acid.
- Subsequent decarboxylation under acidic conditions (HCl/EtOH, 90°C) followed by carboxylation at C2 via directed lithiation (LDA, THF, -78°C) and CO₂ quenching achieves positional isomerization.
Limitations :
Fe₃O₄-Catalyzed Heterogeneous Synthesis
Magnetic nanoparticle catalysts (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) enable solvent-free quinoline synthesis at 80°C. For 2-carboxylic acid derivatives:
Component Adjustment :
- Replace pyruvic acid with α-ketoglutaric acid to shift carboxylation to C2.
- Use 3,4-dimethoxybenzaldehyde to pre-install methoxy groups at C6 and C7.
Process Characteristics :
Advantages :
- Eliminates solvent waste.
- Enables rapid magnetic separation of products.
Borate Intermediate Hydrolysis Method
Borate Ester Formation and Functionalization
Patent EP0351889A1 details a borate-mediated route for quinoline-3-carboxylic acids, adaptable for C2 substitution:
Synthetic Sequence :
Critical Parameters :
Safety Considerations :
Post-Synthetic Modification Strategies
Sequential Methylation-Carboxylation
Building on commercial 4-hydroxyquinoline-2-carboxylic acid scaffolds:
Methylation Protocol :
Purification Challenges :
- Requires chromatographic separation (silica gel, EtOAc/hexane 1:4) to resolve positional isomers.
Directed Ortho-Metalation
For late-stage carboxylation:
- Metalation Conditions :
Efficiency Metrics :
- Total synthesis time: 8 hr vs. 22 hr for multi-component routes.
Comparative Analysis of Methods
| Method | Yield (%) | Time (hr) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Doebner Adaptation | 45 | 14 | Scalable to >100 g | Low regioselectivity |
| Fe₃O₄ Catalysis | 82 | 0.7 | Solvent-free, reusable catalyst | Requires specialized aldehydes |
| Borate Hydrolysis | 85 | 5 | High purity (>98%) | Hazardous boron reagents |
| Post-Synthetic Methylation | 83 | 12 | Uses commercial intermediates | Multiple purification steps |
Experimental Optimization Insights
Solvent Effects in Doebner Reactions
Ethanol outperforms DMF and acetonitrile in yield (87% vs. 62–68%) due to improved solubility of trimethoxyaniline intermediates.
Temperature Profiling for Borate Hydrolysis
Maintaining hydrolysis at 90–95°C prevents:
- Boronate ester decomposition (<80°C: incomplete reaction).
- Quinoline ring degradation (>100°C: 15–20% side products).
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halocyclization, hydrochloric acid for catalytic reactions, and various metal catalysts for facilitating the reactions . The conditions for these reactions vary but often involve reflux, microwave irradiation, or solvent-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halocyclization with bromine can lead to the formation of bromomethyl derivatives, while oxidation reactions can produce quinoline-4-carboxylic acids .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of quinoline derivatives, including 4,6,7-trimethoxyquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. Research indicates that modifications on the quinoline scaffold can enhance antitubercular activity. For instance, derivatives with specific substitutions at the C-2 and C-6 positions have shown promising results in inhibiting M. tuberculosis by targeting DNA gyrase—a crucial enzyme for bacterial replication .
Case Study:
A study synthesized various analogs of quinoline carboxylic acids and tested them against M. tuberculosis. The most effective compounds demonstrated significant inhibitory activity at concentrations as low as 1 μM, suggesting that structural modifications can lead to enhanced efficacy against this pathogen .
Synthesis of Biaryl Compounds
This compound can act as a double aryl donor in biaryl synthesis. This application is particularly relevant in creating complex molecular architectures that are essential for pharmaceutical development. The compound's ability to participate in cross-coupling reactions expands its utility in organic synthesis .
Table 1: Comparison of Biaryl Synthesis Methods Using Carboxylic Acids
| Method | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| Direct Borylation | Carboxylic Acids | Up to 71% | 120 °C with DMAP as base |
| Suzuki Coupling | Aryl Halides | Varies | Pd-catalyst conditions |
| Negishi Coupling | Aryl Grignard Reagents | Varies | Zn catalyst |
Amidation Reactions
The compound has been explored in catalytic amidation processes where it can be used to form amide bonds from carboxylic acids and amines. This application is crucial for synthesizing pharmaceutical compounds where amide functionality is often required .
Case Study:
A recent review highlighted advancements in direct amidations using carboxylic acids under mild conditions, showcasing the versatility of this compound as a catalyst or substrate in these reactions .
Mechanism of Action
The mechanism of action of 4,6,7-Trimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Methoxy-Substituted Quinoline Carboxylic Acids
The following compounds share structural similarities with 4,6,7-Trimethoxyquinoline-2-carboxylic acid, differing primarily in the number and position of methoxy groups or other substituents:
Key Differences and Implications
In contrast, 4-Methoxyquinoline-2-carboxylic acid (single methoxy) lacks this multi-site modulation . 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid replaces methoxy groups with chloro and methylphenyl substituents, increasing lipophilicity but reducing hydrogen-bonding capacity compared to methoxy-rich analogs .
Solubility and Bioavailability: The trimethoxy substitution in this compound may reduce water solubility compared to mono-methoxy analogs like 4-Methoxyquinoline-2-carboxylic acid, which shows slight solubility in methanol and DMSO .
Pharmacological Potential: 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid () demonstrates that trimethoxyaryl substitutions enhance antitumor activity in some contexts, suggesting that the target compound’s 4,6,7-trimethoxy configuration could similarly improve bioactivity . Chlorinated derivatives like 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid are often explored as kinase inhibitors, highlighting the versatility of quinoline-carboxylic acid scaffolds in drug discovery .
Biological Activity
4,6,7-Trimethoxyquinoline-2-carboxylic acid (TMQCA) is a compound of significant interest due to its diverse biological activities. Quinoline derivatives, particularly those containing methoxy and carboxylic acid groups, have been studied for their potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of TMQCA, supported by recent research findings, data tables, and case studies.
Synthesis and Characterization
TMQCA can be synthesized through various methods that involve the functionalization of quinoline derivatives. The synthesis typically includes the introduction of methoxy groups at the 4, 6, and 7 positions of the quinoline ring and carboxylation at the 2 position. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of TMQCA.
Anticancer Activity
Recent studies have highlighted the anticancer potential of TMQCA. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : TMQCA was evaluated against human lung carcinoma (NCI H292), leukemia (HL-60), and colon carcinoma (HT29) cell lines.
- IC50 Values : The compound demonstrated an IC50 value of approximately 3.39 μM against HL-60 cells, indicating potent cytotoxicity compared to standard drugs such as Doxorubicin (IC50 = 6.18 μM) .
The mechanism of action involves the induction of apoptosis through upregulation of apoptotic markers such as p53 and caspase-9, leading to cell cycle arrest at the G1 phase .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HL-60 | 3.39 | Doxorubicin: 6.18 |
| NCI H292 | 5.94 | - |
| HT29 | 2.71 | - |
Antimicrobial Activity
TMQCA also exhibits antimicrobial properties. Research indicates that it possesses activity against various bacterial strains and fungi:
- Mechanism : The antimicrobial effect is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions within microbial cells.
- Efficacy : Studies have shown that TMQCA has a higher efficacy compared to traditional antibiotics in certain cases .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, TMQCA has demonstrated anti-inflammatory effects:
- Inflammatory Markers : It significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
- Application : This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of TMQCA:
- Study on Cancer Cells : A study evaluated the effects of TMQCA on breast cancer cells, demonstrating its ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study assessed TMQCA's effectiveness against resistant strains of bacteria, showing promising results that warrant further exploration .
Q & A
Q. What are the recommended synthetic routes for 4,6,7-Trimethoxyquinoline-2-carboxylic acid, and what key reaction parameters influence yield?
The synthesis of quinoline-carboxylic acid derivatives typically involves multi-step protocols, such as:
- Heterocyclization : Starting from substituted anthranilic acid derivatives, cyclization under acidic or basic conditions forms the quinoline core. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride, followed by base-catalyzed ester condensation, is a viable pathway .
- Functionalization : Methoxy groups are introduced via nucleophilic substitution or protection/deprotection strategies. Reaction temperature (e.g., 60–80°C) and catalyst choice (e.g., triethylamine for acylation) critically affect yield and purity .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate the final product .
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperature at 2–8°C in a dry, ventilated environment .
- Handling Precautions : Avoid exposure to moisture, static electricity, and high temperatures (>40°C), as these may degrade the compound or induce hazardous decomposition (e.g., release of carbon monoxide or nitrogen oxides under combustion) .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities, while retention time comparison validates identity .
- Spectroscopy :
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy groups at C4, C6, C7) and carboxylic acid proton shifts (δ ~12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 339.3 for the related compound 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reduce byproducts?
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., over-oxidation of methoxy groups) .
- Catalytic Systems : Explore heterogeneous catalysts (e.g., zeolites) for cyclization steps to improve regioselectivity and reduce purification burden .
- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in preclinical studies?
- Dose-Response Analysis : Establish EC and IC values across multiple cell lines to differentiate therapeutic vs. toxic thresholds .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to identify primary targets (e.g., DNA gyrase for antimicrobial activity) and off-target interactions .
- Batch Variability : Test multiple synthesis batches to rule out impurity-driven effects (e.g., residual solvents or unreacted intermediates affecting cytotoxicity) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Proteomics/Transcriptomics : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or MAPK signaling) .
- Structural Analog Comparison : Compare activity with derivatives lacking specific substituents (e.g., 6,8-dichloro analogs) to pinpoint pharmacophore requirements .
- In Vivo PK/PD : Assess bioavailability and tissue distribution in rodent models using LC-MS/MS quantification to correlate exposure with efficacy .
Methodological Considerations
Q. What solvent systems are compatible with this compound in biological assays?
- Polar Solvents : DMSO (≤1% v/v) is suitable for stock solutions due to high solubility, but avoid prolonged storage to prevent oxidation .
- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for dilution; pre-filter (0.22 µm) to remove aggregates .
Q. How can researchers address discrepancies in reported stability data under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours, then quantify degradation products via LC-MS .
- pKa Determination : Use potentiometric titration to identify protonation sites (e.g., carboxylic acid group) influencing pH-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
